1-(4-Chloro-2-nitrobenzoyl)pyrrolidine
Description
1-(4-Chloro-2-nitrobenzoyl)pyrrolidine is a pyrrolidine derivative featuring a benzoyl group substituted with a chlorine atom at the para position and a nitro group at the ortho position. The pyrrolidine ring (a five-membered secondary amine) is linked to the aromatic moiety via a carbonyl group. This structural motif combines the rigidity of the nitro-substituted benzene ring with the conformational flexibility of the pyrrolidine, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H11ClN2O3 |
|---|---|
Molecular Weight |
254.67g/mol |
IUPAC Name |
(4-chloro-2-nitrophenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C11H11ClN2O3/c12-8-3-4-9(10(7-8)14(16)17)11(15)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 |
InChI Key |
DTFYXZDJZMIJOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- This contrasts with carboxamide analogs, where hydrogen bonding dominates .
- Positional Isomerism : The 4-chloro vs. 5-chloro substitution () could lead to divergent pharmacokinetic profiles, emphasizing the need for regioselective synthesis in drug development.
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